Bryotoxin A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

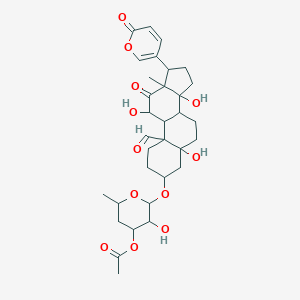

Bryotoxin A is a bufadienolide glycoside that is 3,5,11,14-tetrahydroxy-12,19-dioxobufa-20,22-dienolide attached to a 3-O-acetyl-4,6-dideoxy-beta-D-arabino-hexopyranosyl residue at position 3 via a glycosidic linkage. It has a role as a plant metabolite. It is a bufadienolide glycoside, a monosaccharide derivative, a steroid aldehyde, a 19-oxo steroid, a 5beta-hydroxy steroid, an 11alpha-hydroxy steroid, a 14beta-hydroxy steroid and a secondary alpha-hydroxy ketone. It derives from a bufanolide.

化学反应分析

Molecular Interactions and Binding Affinities

Bryotoxin A exhibits potent binding to key biological targets, as demonstrated by molecular docking simulations :

| Target Protein | Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|

| Glycoprotein-ACE | -6.6 | Hydrophobic bonds, hydrogen bonds, van der Waals |

| Tumor Necrosis Factor-α | -5.6 | Hydrophobic interactions |

| Interleukin-6 | -5.6 | Limited interactions |

This compound binds most strongly to the ACE glycoprotein, disrupting viral entry mechanisms, and to TNF-α receptors, mitigating inflammatory pathways . Structural analysis reveals its interaction with ACE involves eight bonds, including hydrogen and hydrophobic interactions (Figure 1) .

Pharmacokinetic Profile

This compound’s pharmacokinetics deviate from Lipinski’s Rule of Five, limiting oral bioavailability :

| Parameter | This compound | Lipinski Threshold |

|---|---|---|

| Molecular Weight (g/mol) | 618.67 | ≤500 |

| H-bond Acceptors | 12 | ≤10 |

| LogP | 1.23 | ≤5 |

Despite poor absorption potential, this compound shows no mutagenic, tumorigenic, or irritant risks in toxicity screenings (Table 3) . Its safety profile contrasts with related compounds like Bryophyllin B, which carries reproductive toxicity risks .

Structural and Functional Insights

This compound belongs to the bufadienolide family, characterized by a steroidal backbone with a six-membered lactone ring . Its structure includes:

This configuration enables selective interactions with inflammatory and viral entry proteins, as shown in its inhibition of cytokine storm pathways .

Comparative Efficacy in Cytokine Storm Inhibition

This compound outperforms other B. pinnatum compounds in dual-target inhibition :

| Compound | Glyc-ACE Inhibition | TNF-α Inhibition | IL-6 Inhibition |

|---|---|---|---|

| This compound | -6.6 kcal/mol | -5.6 kcal/mol | -5.6 kcal/mol |

| Bryophyllin B | -6.2 kcal/mol | -3.2 kcal/mol | -7.1 kcal/mol |

Its dual action on ACE and TNF-α suggests a broader therapeutic mechanism compared to IL-6-specific inhibitors .

Limitations and Research Gaps

属性

CAS 编号 |

101329-50-4 |

|---|---|

分子式 |

C32H42O12 |

分子量 |

618.7 g/mol |

IUPAC 名称 |

[(2S,3S,4R,6R)-2-[[(3S,5S,8R,9S,10S,11S,13R,14S,17R)-10-formyl-5,11,14-trihydroxy-13-methyl-12-oxo-17-(6-oxopyran-3-yl)-1,2,3,4,6,7,8,9,11,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-3-hydroxy-6-methyloxan-4-yl] acetate |

InChI |

InChI=1S/C32H42O12/c1-16-12-22(43-17(2)34)25(36)28(42-16)44-19-6-9-30(15-33)24-21(7-10-31(30,39)13-19)32(40)11-8-20(18-4-5-23(35)41-14-18)29(32,3)27(38)26(24)37/h4-5,14-16,19-22,24-26,28,36-37,39-40H,6-13H2,1-3H3/t16-,19+,20-,21-,22-,24-,25+,26+,28+,29+,30+,31+,32+/m1/s1 |

InChI 键 |

KWKQJZASURFCDP-ZPARAVGQSA-N |

SMILES |

CC1CC(C(C(O1)OC2CCC3(C4C(CCC3(C2)O)C5(CCC(C5(C(=O)C4O)C)C6=COC(=O)C=C6)O)C=O)O)OC(=O)C |

手性 SMILES |

C[C@@H]1C[C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@@H]4[C@@H](CC[C@@]3(C2)O)[C@]5(CC[C@@H]([C@]5(C(=O)[C@H]4O)C)C6=COC(=O)C=C6)O)C=O)O)OC(=O)C |

规范 SMILES |

CC1CC(C(C(O1)OC2CCC3(C4C(CCC3(C2)O)C5(CCC(C5(C(=O)C4O)C)C6=COC(=O)C=C6)O)C=O)O)OC(=O)C |

同义词 |

bryotoxin A |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。